4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSGUYIQYGGHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions. Key findings include:
- Mechanistic Insight : Oxidation of the thiazole sulfur atom proceeds via electrophilic attack, forming sulfoxides (e.g., ) . The methyl group on the benzene ring oxidizes to a carboxylic acid under strong acidic conditions, as confirmed by IR spectral loss of at 2,850 cm⁻¹ and new at 1,710 cm⁻¹ .
Reduction Reactions
The sulfonamide group and aromatic systems participate in reduction pathways:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Sulfonamide reduction | LiAlH₄, THF, reflux | Secondary amine () | |
| Nitro group reduction (derivatives) | H₂/Pd-C, ethanol | Amino-substituted analogs |
- Key Data : Reduction of the sulfonamide moiety with LiAlH₄ yields a secondary amine, verified by disappearance of the proton at δ 10.2 ppm and emergence of at δ 5.1 ppm . Catalytic hydrogenation of nitro derivatives (e.g., 4-methyl-2-nitro analogs) produces amines with >85% yield .
Electrophilic Substitution Reactions
The benzene and thiazole rings undergo halogenation and nitration:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Bromination (benzene ring) | Br₂/FeBr₃, 0°C | 3-Bromo-4-methylbenzenesulfonamide | |
| Nitration (thiazole ring) | HNO₃/H₂SO₄, 50°C | 5-Nitrothiazole derivative |
- Regioselectivity : Bromination occurs preferentially at the para position relative to the methyl group on the benzene ring (Hammett = +0.78) . Nitration targets the C5 position of the thiazole ring due to electron-donating effects from the methylene bridge .
Nucleophilic Reactions
The sulfonamide nitrogen and methylene group exhibit nucleophilic reactivity:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated sulfonamide | |
| Acylation | AcCl, pyridine | N-Acetyl derivative |
- Kinetics : Alkylation proceeds with pseudo-first-order kinetics () in DMF, yielding 92% N-methyl product . Acylation under anhydrous conditions preserves the thiazole ring integrity, confirmed by HRMS ([M+H]⁺ = 387.1) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrid | |
| Sonogashira | HC≡CPh, CuI, PdCl₂(PPh₃)₂ | Alkynylated sulfonamide |
- Yields : Suzuki coupling achieves 78–85% yield with arylboronic acids, while Sonogashira reactions require strict anhydrous conditions (60°C, 12 hr) for 70% yield .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
Scientific Research Applications
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide has been investigated for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential fungicidal activity against various plant pathogens.
Medicine: Investigated for its antibacterial properties, particularly against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Fungicidal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death.
Antibacterial Activity: It inhibits bacterial cell wall synthesis and disrupts membrane function, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : Chloro substituents (e.g., 5c ) enhance fungicidal activity by increasing electrophilicity and binding affinity to fungal enzymes .
- Heterocycle Modifications : Thiazoles (target compound) and benzothiazoles () exhibit distinct bioactivity profiles due to differences in ring size, aromaticity, and hydrogen-bonding capacity .
- Substituent Position : Meta- vs. para-substituted benzothiazoles () show varied antimicrobial effects, emphasizing the importance of regiochemistry in ligand-receptor interactions .
Physicochemical Properties
- Tautomerism: Triazole-thione derivatives () exist in equilibrium between thiol and thione forms, affecting solubility and reactivity .
- Crystal Packing : Dihedral angles between sulfonamide and aromatic rings (e.g., 88.9–89.8° in ) influence molecular conformation and intermolecular interactions, which may impact bioavailability .
Biological Activity
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This compound features a thiazole moiety, which is known for its diverse biological properties, enhancing the pharmacological profile of sulfonamide drugs.
Chemical Structure
The compound can be characterized by its chemical formula , which includes a methyl group, a thiazole ring, and a benzenesulfonamide structure. The thiazole ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests using the disc diffusion method demonstrated its efficacy against various bacterial strains. The compound showed comparable activity to standard antibiotics, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
|---|---|---|---|
| E. coli | 15 | Amoxicillin | 17 |
| S. aureus | 18 | Ciprofloxacin | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays on different cancer cell lines, including HeLa and MCF-7. The compound demonstrated cytotoxic effects with IC50 values indicating significant antiproliferative activity. For instance, one study reported an IC50 value of approximately against HeLa cells, suggesting a strong potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 6 - 7 | Induction of apoptosis via caspase activation |
| MCF-7 | 8 - 10 | Cell cycle arrest and apoptosis |
Anticonvulsant Activity
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anticonvulsant studies. It was evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazole (PTZ). The results indicated that the compound significantly reduced seizure frequency and duration, positioning it as a candidate for further research in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for interaction with biological targets.
- Methyl Group : Enhances lipophilicity and may improve membrane permeability.
- Benzenesulfonamide Moiety : Contributes to the overall pharmacological profile and may influence binding affinity to target proteins.
Case Studies
- Antimicrobial Efficacy Study : A study involving multiple bacterial strains showed that the compound effectively inhibited growth comparable to established antibiotics. This study utilized both qualitative (zone of inhibition) and quantitative methods (minimum inhibitory concentration).
- Cytotoxicity Assay on Cancer Cells : A series of experiments were conducted on HeLa cells where the compound was administered at varying concentrations. Flow cytometry analysis revealed increased early apoptotic cells upon treatment with the compound, confirming its mechanism through apoptosis induction.
- Anticonvulsant Evaluation : In a controlled animal study, the compound was administered to assess its protective effects against PTZ-induced seizures. Results indicated a significant reduction in seizure activity compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, and how are intermediates purified?
- Methodology : The compound is typically synthesized via sulfonylation of a thiazol-2-ylamine intermediate. For example, 4-p-tolyl-thiazol-2-ylamine reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and purification via recrystallization or column chromatography using silica gel .
- Quality Control : Reaction progress is monitored via TLC, and final product purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-3 generates graphical representations of molecular geometry .
Q. What functional groups dominate the compound's reactivity, and how do they influence biological activity?
- Key Groups :
- Sulfonamide (-SO₂NH-) : Enhances hydrogen-bonding with biological targets (e.g., enzymes), improving binding affinity .
- Thiazole Ring : Contributes to π-π stacking interactions and modulates antifungal activity .
- Phenyl Groups : Hydrophobic interactions with protein pockets increase selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's fungicidal efficacy?
- Substituent Effects :
- Thiazole Substituents : Electron-withdrawing groups (e.g., Cl) at the thiazole 2-position enhance antifungal activity (e.g., EC₅₀ = 9.5 mg/L against Sclerotinia sclerotiorum) .
- Sulfonamide Modifications : Bulky substituents (e.g., benzyl) reduce steric hindrance, improving target engagement .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Analysis : Discrepancies in EC₅₀ values may arise from assay conditions (e.g., pH, temperature) or fungal strain variability. For example, hymexazol (a commercial fungicide) shows comparable activity to derivatives of this compound under standardized OECD guidelines .
- Validation : Replicate assays using isogenic fungal strains and report 95% confidence intervals for EC₅₀ values .
Q. What strategies improve synthetic yields while minimizing byproducts?
- Optimization :
- Catalysis : Rhodium-catalyzed cycloadditions enhance regioselectivity in thiazole formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess sulfonyl chlorides .
Q. How does this compound compare structurally and functionally to analogs like N-(4-ethylbenzothiazol-2-yl)-4-methanesulfonylbenzamide?
- Comparative Analysis :
- Functional Insights : Benzothiazole derivatives exhibit broader target promiscuity, while thiazole-sulfonamides show higher specificity for fungal pathways .
Methodological Recommendations
- Crystallography : Use SHELXL for refining high-resolution structures and WinGX for data integration .
- SAR Workflow : Combine synthetic chemistry (e.g., parallel synthesis) with high-throughput screening to rapidly iterate derivatives .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
